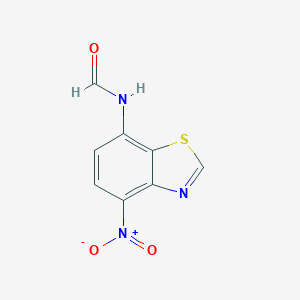
N-(4-Nitro-1,3-benzothiazol-7-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a formyl group, a nitro group, and an amino group attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl 4-nitro-7-aminobenzthiazole typically involves the formylation of 4-nitro-7-aminobenzthiazole. One common method is the Vilsmeier-Haack reaction, which uses formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of N-formyl 4-nitro-7-aminobenzthiazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-formyl 4-nitro-7-aminobenzthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in acidic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Reduction of Nitro Group: 4-amino-7-aminobenzthiazole.
Reduction of Formyl Group: 4-nitro-7-hydroxymethylbenzthiazole.
Substitution Reactions: Various acylated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-formyl 4-nitro-7-aminobenzthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-formyl 4-nitro-7-aminobenzthiazole, known for its wide range of biological activities.
4-Nitrobenzothiazole: Similar structure but lacks the formyl and amino groups, used in various chemical reactions.
7-Aminobenzothiazole: Similar structure but lacks the nitro and formyl groups, used in medicinal chemistry.
Uniqueness
N-formyl 4-nitro-7-aminobenzthiazole is unique due to the presence of all three functional groups (formyl, nitro, and amino) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
107586-82-3 |
|---|---|
Molekularformel |
C8H5N3O3S |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
InChI-Schlüssel |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Synonyme |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















